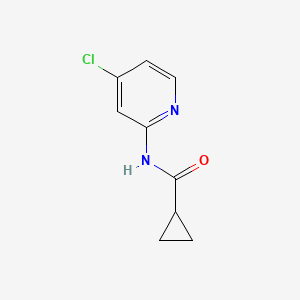

N-(4-chloropyridin-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

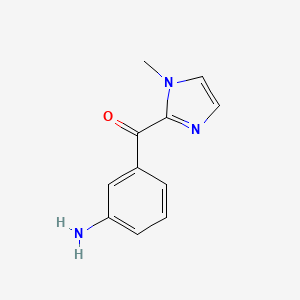

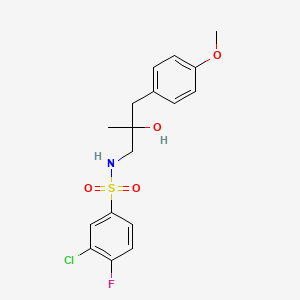

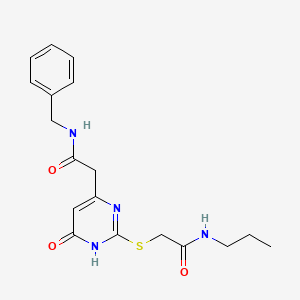

“N-(4-chloropyridin-2-yl)cyclopropanecarboxamide” is a chemical compound with the CAS Number: 583052-73-7 . It has a molecular weight of 196.64 and its IUPAC name is N-(4-chloro-2-pyridinyl)cyclopropanecarboxamide .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H9ClN2O . The InChI code for this compound is 1S/C9H9ClN2O/c10-7-3-4-11-8(5-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,11,12,13) .Scientific Research Applications

Synthesis and Biological Activity

- Cyclopropanecarboxylic acid derivatives, including those related to N-(4-chloropyridin-2-yl)cyclopropanecarboxamide, have been synthesized for their potential biological activity. Some derivatives exhibit significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

Antidepressant and Nootropic Agents

- N-cyclopropanecarboxyl derivatives have been studied for their antidepressant activity. For instance, certain compounds in this category showed significant antidepressant and nootropic (cognitive-enhancing) activities in dose-dependent manners (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Fungicidal and Antiviral Activities

- Some derivatives, similar in structure to this compound, demonstrated good fungicidal and antiviral activities, specifically against tobacco mosaic virus (Li et al., 2015).

Anticancer and Antioxidant Activities

- Derivatives of this compound have been explored for their potential anticancer and antioxidant activities. Some compounds showed promising results against cancer cell lines and in antioxidant assays (Yeşilkaynak, Özpınar, Emen, Ateş, & Kaya, 2017).

Anticancer Activities of Derivatives

- Specific derivatives of this compound showed varied anticancer activities in several cancer cell lines, with some exhibiting higher potency than standard drugs like cisplatin (Al-Majid et al., 2019).

Chemical Synthesis and Characterization

- The chemical synthesis and structural characterization of related compounds have been extensively studied, providing insights into their potential applications in various fields of research (Caroti et al., 1986).

Cytotoxic Effects of Copper(II) Complexes

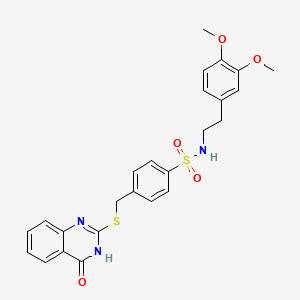

- Mixed-ligand mono and binuclear copper(II) complexes of this compound and its derivatives were synthesized and characterized. These complexes exhibited strong cytotoxic activity against various cancer cell lines (Abdolmaleki et al., 2016).

Enzyme Inhibition for Cancer Treatment

- Some compounds containing the this compound moiety have been identified as potent inhibitors of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme, showing potential for cancer treatment (Giannetti et al., 2013).

Inhibitory Activities Against KDM5A

- Enantiomers of compounds related to this compound have been studied for their binding and inhibitory activities against the KDM5A enzyme, which is relevant in epigenetic regulation and potential cancer therapies (Horton et al., 2018).

Synthesis of N-Alkyl Derivatives

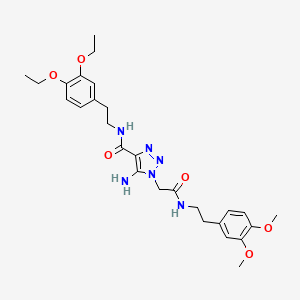

- The synthesis of N-alkyl derivatives of 4-chloro-2-pyridine carboxamide, closely related to this compound, has been explored for potential applications (Qing-cai, 2011).

Water-Mediated Synthesis for Potential Anticancer Activity

- Water-mediated synthesis methods have been developed for derivatives of this compound, with investigations into their nonlinear optical properties and molecular docking studies suggesting potential anticancer activities (Jayarajan et al., 2019).

Rho-Associated Kinase Inhibition

- Certain derivatives have been used as inhibitors of Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK), which have implications in various physiological processes and potential therapeutic applications (Ishizaki et al., 2000).

PET Imaging Agents in Alzheimer's Disease

- Derivatives of this compound have been synthesized as potential PET imaging agents for studying GSK-3 enzyme activity in Alzheimer's disease (Gao, Wang, & Zheng, 2017).

PET Imaging of Serotonin Receptors

- Related compounds have been evaluated as PET radioligands for imaging serotonin 1A receptors in human subjects, highlighting their potential in neuroscience research (Choi et al., 2015).

Synthesis of Naphthyridine Derivatives

- Methods for synthesizing 1,8-naphthyridine derivatives related to this compound have been developed, expanding the scope of potential applications in medicinal chemistry (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).

properties

IUPAC Name |

N-(4-chloropyridin-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-7-3-4-11-8(5-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURPEGYULPECNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3014881.png)

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide](/img/structure/B3014885.png)

![3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B3014890.png)

![2-[(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B3014893.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3014899.png)

![2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B3014901.png)